ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole core, followed by the introduction of the furochromene moiety. Key steps include bromination, esterification, and cyclization reactions under controlled conditions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Scientific Research Applications
Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential antimicrobial and antifungal activities, showing effectiveness against various bacterial and fungal strains.
Medicine: Research indicates its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate can be compared with other benzoxazole derivatives, such as:
Ethyl (3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate: Similar in structure but with different substituents, leading to variations in biological activity.
Ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate: Another derivative with distinct properties and applications.
Ethyl (3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting biological activities.
Properties
IUPAC Name |
ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO6/c1-3-27-22(26)17-10(2)28-16-9-13(23)19-11(18(16)17)8-12(21(25)30-19)20-24-14-6-4-5-7-15(14)29-20/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFAYFIAPQBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C3C(=C21)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.